ethyl (3E)-3-[(E)-1,4-dimethoxybutan-2-ylidenehydrazinylidene]butanoate
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Overview
Description
Ethyl (3E)-3-[(E)-1,4-dimethoxybutan-2-ylidenehydrazinylidene]butanoate is an organic compound with a complex structure It is a derivative of butanoic acid and contains multiple functional groups, including ester and hydrazone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3E)-3-[(E)-1,4-dimethoxybutan-2-ylidenehydrazinylidene]butanoate typically involves multiple steps. One common method is the condensation reaction between ethyl 3-oxobutanoate and 1,4-dimethoxybutan-2-ylidenehydrazine. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3E)-3-[(E)-1,4-dimethoxybutan-2-ylidenehydrazinylidene]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Ethyl (3E)-3-[(E)-1,4-dimethoxybutan-2-ylidenehydrazinylidene]butanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s hydrazone group makes it useful in the study of enzyme inhibitors and as a potential drug candidate.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-cancer or anti-inflammatory agent.
Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl (3E)-3-[(E)-1,4-dimethoxybutan-2-ylidenehydrazinylidene]butanoate involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl butanoate: A simpler ester with a fruity aroma, commonly used in flavoring and fragrance industries.
Hydrazone derivatives: Compounds with similar hydrazone groups, used in various chemical and biological applications.
Uniqueness
Ethyl (3E)-3-[(E)-1,4-dimethoxybutan-2-ylidenehydrazinylidene]butanoate is unique due to its combination of ester and hydrazone functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.
Properties
CAS No. |
30692-37-6 |
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Molecular Formula |
C12H22N2O4 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
ethyl (3E)-3-[(E)-1,4-dimethoxybutan-2-ylidenehydrazinylidene]butanoate |
InChI |
InChI=1S/C12H22N2O4/c1-5-18-12(15)8-10(2)13-14-11(9-17-4)6-7-16-3/h5-9H2,1-4H3/b13-10+,14-11+ |
InChI Key |
CCYQVKGLWSICAI-IFQMDVHZSA-N |
Isomeric SMILES |
CCOC(=O)C/C(=N/N=C(\CCOC)/COC)/C |
Canonical SMILES |
CCOC(=O)CC(=NN=C(CCOC)COC)C |
Origin of Product |
United States |
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